molecular formula C11H14BrN B7901917 N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine

N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine

Cat. No.: B7901917
M. Wt: 240.14 g/mol
InChI Key: MFYBQFIMEMMRGK-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C11H14BrN It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine typically involves the following steps:

    Bromination: The starting material, 4-methylbenzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.

    Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation. This can be achieved using reagents like diazomethane or Simmons-Smith reagents (iodomethylzinc iodide) to form the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles (e.g., hydroxide, cyanide) under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Hydroxylated or cyanated derivatives

Scientific Research Applications

N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain biological targets.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine
  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 2-Bromo-4-methylphenol

Comparison: N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine is unique due to the specific positioning of the bromine atom and the methyl group on the phenyl ring, as well as the presence of the cyclopropanamine moiety. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the bromine atom can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-2-3-9(11(12)6-8)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYBQFIMEMMRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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